molecular formula C11H14ClNO2 B2884273 EthylN-(4-chlorophenyl)alaninate CAS No. 83442-72-2

EthylN-(4-chlorophenyl)alaninate

Cat. No.: B2884273
CAS No.: 83442-72-2
M. Wt: 227.69
InChI Key: OMYQCODIMZACEZ-UHFFFAOYSA-N
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Description

EthylN-(4-chlorophenyl)alaninate is an organic compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol It is a derivative of alanine, where the amino group is substituted with a 4-chlorophenyl group and the carboxyl group is esterified with ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EthylN-(4-chlorophenyl)alaninate typically involves the reaction of 4-chlorobenzylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amino group of 4-chlorobenzylamine attacks the carbonyl carbon of ethyl chloroformate, resulting in the formation of the desired ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

EthylN-(4-chlorophenyl)alaninate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the nitro group to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 4-chlorobenzoic acid, while reduction can produce 4-chlorophenylethanol .

Scientific Research Applications

EthylN-(4-chlorophenyl)alaninate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of EthylN-(4-chlorophenyl)alaninate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

EthylN-(4-chlorophenyl)alaninate can be compared with other similar compounds such as valifenalate (methyl (3RS)-3-(4-chlorophenyl)-N-[N-(isopropoxycarbonyl)-L-valyl]-β-alaninate) While both compounds contain a 4-chlorophenyl group and an alaninate moiety, they differ in their ester groups and specific substituents

List of Similar Compounds

  • Valifenalate
  • Ethyl N-(4-chlorophenyl)-3,3,3-trifluoro-2-(2-furoylamino)alaninate
  • Methyl 3-(4-chlorophenyl)-N-[[(1-methylethoxy)carbonyl]-L-valyl]-β-alaninate

Properties

IUPAC Name

ethyl 2-(4-chloroanilino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-3-15-11(14)8(2)13-10-6-4-9(12)5-7-10/h4-8,13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYQCODIMZACEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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